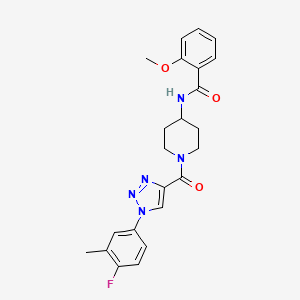

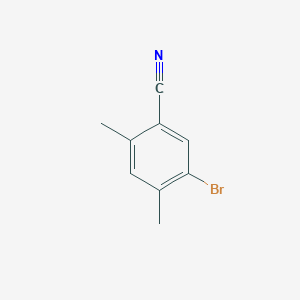

![molecular formula C17H19N3O5S B2529655 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one CAS No. 2194903-37-0](/img/structure/B2529655.png)

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a novel series of 1,3,4-oxadiazole and benzo[d]imidazole-containing connections developed as potential antimicrobial agents . The structures of this new series were characterized by various spectral techniques like IR, 1H NMR, 13C NMR, LC–MS, and elemental analysis .

Synthesis Analysis

The synthesis of this compound involves a new and effective method for 1,3,4-thiadiazol-2(3H)-one derivatives, achieving 81-88% and 63-71% yields, using an intramolecular addition-elimination reaction on the thiadiazole ring .Molecular Structure Analysis

The molecular structure of this compound was characterized by various spectral techniques like IR, 1H NMR, 13C NMR, LC–MS, and elemental analysis . Single-crystal X-ray diffraction was also used to validate the precise structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an intramolecular addition-elimination reaction on the thiadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using Differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), elemental analysis, and infrared spectroscopy (IR) .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthesis and Anti-arrhythmic Activity

A study on the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, including the treatment of 3-oxo-3-(piperidin-1-yl)propanenitrile with phenyl isothiocyanate, led to the formation of 1,3,4-thiadiazole derivatives. These compounds were found to have significant anti-arrhythmic activity, demonstrating the potential medical applications of such structures (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Antileishmanial Activity

Another research focus is on 1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, highlighting their antileishmanial activity. The study synthesized a series of these compounds and tested them against Leishmania major, finding that certain derivatives showed very good activity in both promastigote and amastigote forms. This indicates a promising avenue for the development of antiprotozoal drugs (Tahghighi et al., 2011).

Anticancer Activity

A study on the synthesis, in silico, and in vivo evaluation of novel 1,3,4-thiadiazole analogues as anticancer agents showed that such compounds have potential anticancer properties. The study involved synthesizing a series of thiadiazole derivatives and evaluating their in vitro and in vivo anticancer activity, demonstrating the versatility of 1,3,4-thiadiazole scaffolds in developing new anticancer agents (Krishna et al., 2020).

Molecular Docking and Structural Analysis

Molecular Docking Studies

Research on benzothiazolopyridine compounds, including 1-amino-2-(benzo[d]thiazol-2-yl)-3-aryl-3-hydro-benzo[4,5]thiazolo[3,2-a]pyridine-4-carbonitrile derivatives, utilized molecular docking studies to predict activity against key targets like estrogen and progesterone receptors, important in breast cancer research. The study highlighted the utility of molecular docking in assessing the interaction of synthesized compounds with biological targets, providing insights into their potential efficacy (Shirani et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

The emergence of extensively drug-resistant (XDR) and multidrug-resistant (MDR) pathogens has resulted in the development of new potent antimicrobials . This compound, with its promising antimicrobial activity, could be a potential candidate for further development and study in the fight against these resistant pathogens .

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-11(24-13-2-3-14-15(8-13)23-10-22-14)16(21)20-6-4-12(5-7-20)25-17-19-18-9-26-17/h2-3,8-9,11-12H,4-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXCPPYQWVVBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)OC2=NN=CS2)OC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B2529572.png)

![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)

![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)

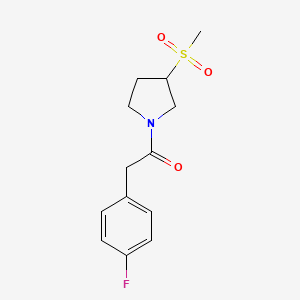

![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)

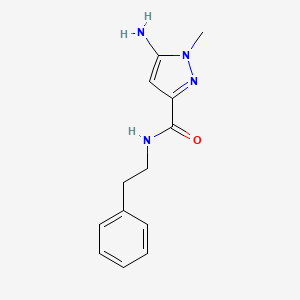

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2529587.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)